TAP311

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

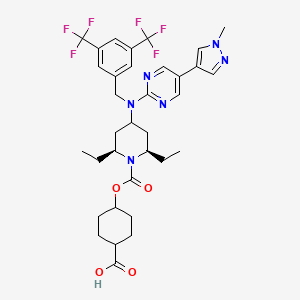

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H40F6N6O4 |

|---|---|

Molecular Weight |

710.7 g/mol |

IUPAC Name |

4-[(2S,6R)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]amino]-2,6-diethylpiperidine-1-carbonyl]oxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C34H40F6N6O4/c1-4-26-13-28(14-27(5-2)46(26)32(49)50-29-8-6-21(7-9-29)30(47)48)45(31-41-15-22(16-42-31)23-17-43-44(3)19-23)18-20-10-24(33(35,36)37)12-25(11-20)34(38,39)40/h10-12,15-17,19,21,26-29H,4-9,13-14,18H2,1-3H3,(H,47,48)/t21?,26-,27+,28?,29? |

InChI Key |

KSPXRTYMEVDHAB-LTZKBQIGSA-N |

Isomeric SMILES |

CC[C@H]1CC(C[C@H](N1C(=O)OC2CCC(CC2)C(=O)O)CC)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)C5=CN(N=C5)C |

Canonical SMILES |

CCC1CC(CC(N1C(=O)OC2CCC(CC2)C(=O)O)CC)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)C5=CN(N=C5)C |

Origin of Product |

United States |

Foundational & Exploratory

TAP311 Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAP311 is a novel, piperidine-based small molecule inhibitor of the Cholesteryl Ester Transfer Protein (CETP). Its mechanism of action centers on the inhibition of CETP, a key plasma protein responsible for the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. By blocking this transfer, this compound aims to increase HDL cholesterol (HDL-C) levels and reduce low-density lipoprotein cholesterol (LDL-C) levels, a therapeutic strategy with the potential to mitigate the risk of atherosclerotic cardiovascular disease. Preclinical studies have demonstrated that this compound is a potent inhibitor of CETP with a favorable pharmacokinetic and safety profile in animal models. Phase 1 clinical trials in healthy volunteers and patients with dyslipidemia have been completed, though detailed results are not yet publicly available. This guide provides a comprehensive overview of the known mechanism of action of this compound, based on available preclinical information and the broader understanding of CETP inhibition.

Core Mechanism of Action: CETP Inhibition

This compound functions as a direct inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from HDL particles to very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL) in exchange for triglycerides. This process is a critical component of reverse cholesterol transport.

By inhibiting CETP, this compound is expected to produce the following effects on lipoprotein metabolism:

-

Increased HDL-C Levels: Inhibition of cholesteryl ester transfer out of HDL particles leads to an accumulation of cholesteryl esters within HDL, resulting in an increase in the concentration of circulating HDL-C.

-

Decreased LDL-C Levels: The reduction in the transfer of cholesteryl esters to VLDL, a precursor to LDL, is anticipated to lower the production of LDL, thereby decreasing circulating LDL-C levels.

-

Alteration of Lipoprotein Particle Size and Composition: CETP inhibition can lead to the formation of larger, more cholesterol-rich HDL particles and potentially larger, more buoyant LDL particles.

The primary therapeutic goal of this compound is to leverage these changes in lipoprotein profiles to reduce the risk of atherosclerosis and subsequent cardiovascular events.

Quantitative Data Summary

Specific quantitative data from preclinical and clinical studies of this compound are not publicly available at this time. The following tables are structured to incorporate such data as it becomes available.

Table 1: In Vitro CETP Inhibition

| Compound | Assay Type | CETP Source | IC50 (nM) | Reference |

| This compound | Data Not Available | Data Not Available | Data Not Available | |

| Anacetrapib (comparator) | Fluorometric | Human Plasma | ~10-40 | [Generic CETP Assay Protocols] |

| Torcetrapib (comparator) | Fluorometric | Human Plasma | ~50-100 | [Generic CETP Assay Protocols] |

Table 2: In Vivo Efficacy in Animal Models

| Animal Model | Compound | Dose | Route of Administration | Duration | % Change in HDL-C | % Change in LDL-C | Reference |

| Hamster | This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| CETP-Transgenic Mouse | Anacetrapib (comparator) | 10 mg/kg/day | Oral | 4 weeks | ~+100% | ~-40% | [Generic CETP Inhibitor Study Protocols] |

Table 3: Phase 1 Clinical Trial Pharmacodynamic Data (Hypothetical Structure)

| Study ID | Population | Treatment | Duration | Maximum % Change in HDL-C (Mean ± SD) | Maximum % Change in LDL-C (Mean ± SD) |

| NCT01632358 | Dyslipidemic Patients | This compound (Dose TBD) | 14 days | Data Not Available | Data Not Available |

| NCT01487460 | Healthy Volunteers | This compound (Dose TBD) | Single & Multiple Ascending Doses | Data Not Available | Data Not Available |

Experimental Protocols

Detailed experimental protocols for the studies conducted specifically with this compound are not available. However, the following represents standard methodologies for evaluating CETP inhibitors.

In Vitro CETP Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CETP activity.

Principle: This assay utilizes a donor lipoprotein particle containing a fluorescently labeled lipid that is self-quenched. In the presence of active CETP, this lipid is transferred to an acceptor lipoprotein particle, leading to de-quenching and a measurable increase in fluorescence.

Materials:

-

Recombinant human CETP or human plasma as a CETP source

-

Donor particles (e.g., reconstituted HDL with a fluorescently labeled cholesteryl ester)

-

Acceptor particles (e.g., reconstituted LDL)

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

96-well microplate (black, clear bottom)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

To each well of the microplate, add the CETP source.

-

Add the serially diluted test compound or vehicle control to the respective wells.

-

Initiate the reaction by adding the donor and acceptor particles to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

-

Calculate the percentage of CETP inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy Assessment in Animal Models

Objective: To evaluate the effect of a CETP inhibitor on plasma lipid profiles in a relevant animal model.

Animal Model:

-

Hamsters: Naturally express CETP and are a commonly used model.

-

CETP-Transgenic Mice: Wild-type mice do not express CETP, so transgenic mice expressing human CETP are a suitable model.

Procedure:

-

Acclimatize animals and divide them into treatment and vehicle control groups.

-

Collect baseline blood samples for lipid profiling.

-

Administer the test compound (this compound) or vehicle daily via an appropriate route (e.g., oral gavage) for a predetermined study duration (e.g., 2-4 weeks).

-

Collect blood samples at specified time points during the study and at termination.

-

Separate plasma and analyze for total cholesterol, HDL-C, LDL-C, and triglycerides using standard enzymatic assays.

-

Compare the lipid profiles of the treatment group to the vehicle control group to determine the in vivo efficacy of the inhibitor.

Visualizations

Signaling Pathway

Experimental Workflow: In Vitro CETP Inhibition Assay

Experimental Workflow: In Vivo Efficacy Study

Conclusion

This compound is a promising CETP inhibitor with a preclinical profile suggesting potent on-target activity and a favorable safety profile compared to earlier-generation CETP inhibitors. Its mechanism of action, centered on the modulation of lipoprotein metabolism to increase HDL-C and decrease LDL-C, represents a clinically relevant approach for the potential management of dyslipidemia and reduction of cardiovascular risk. While the lack of publicly available quantitative data from clinical trials currently limits a full assessment of its clinical potential, the foundational mechanism and preclinical findings provide a strong rationale for its continued development. This guide will be updated as more information becomes publicly available.

Unraveling the Nomenclature: A Technical Guide to "TAP" in Biological Research

A systematic review of scientific literature and databases reveals that "TAP311" does not correspond to a recognized protein or gene with a known biological function. The term "this compound" appears in the context of a telecommunications data format, specifically the "Transferred Account Procedure version 3.11" used for billing between mobile operators[1]. It is likely that the query for "this compound" stems from a typographical error or a misunderstanding of nomenclature.

This guide will, therefore, focus on two prominent and highly relevant biological concepts that are likely the subject of the original query: TAP (Transporter associated with Antigen Processing) and the Tandem Affinity Purification (TAP) tag methodology. Additionally, a brief overview of TSPAN31 , a protein with emerging significance in cancer biology, will be provided as another potential intended subject.

TAP: The Gatekeeper of Antigen Presentation

The Transporter associated with Antigen Processing (TAP) is a critical component of the adaptive immune system, specifically in the major histocompatibility complex (MHC) class I antigen presentation pathway. Its primary function is to transport peptide fragments from the cytosol into the endoplasmic reticulum (ER) for loading onto MHC class I molecules.

Core Function and Mechanism

TAP is a heterodimeric protein complex composed of two subunits, TAP1 and TAP2. Both subunits belong to the ATP-binding cassette (ABC) transporter superfamily. The transport of peptides is an ATP-dependent process. Cytosolic proteins are degraded by the proteasome into short peptides. TAP binds to these peptides and translocates them across the ER membrane. Inside the ER, these peptides are loaded onto nascent MHC class I molecules, which then traffic to the cell surface to present the peptides to CD8+ cytotoxic T lymphocytes (CTLs). This presentation is crucial for the immune surveillance of virally infected or cancerous cells.

Role in Disease

The function of TAP is a frequent target for immune evasion by viruses and cancer cells. By inhibiting TAP function, malignant or infected cells can prevent the presentation of foreign or neo-antigens on their surface, thereby avoiding recognition and elimination by CTLs.

Signaling and Processing Pathway

The following diagram illustrates the MHC class I antigen presentation pathway involving TAP.

Tandem Affinity Purification (TAP) Tag: A Tool for Protein Interaction Discovery

Tandem Affinity Purification (TAP) is a powerful technique used in molecular biology to isolate and identify protein-protein interactions. The method involves tagging a protein of interest with a specific "TAP tag" and then purifying this protein along with its binding partners from a cell lysate through two successive affinity chromatography steps.[2][3]

Core Methodology

The standard TAP tag consists of two affinity tags separated by a protease cleavage site, typically the Tobacco Etch Virus (TEV) protease site. A common configuration is Protein A and a Calmodulin Binding Peptide (CBP).

-

First Affinity Purification: The cell lysate containing the TAP-tagged protein and its interacting partners is passed through a column with beads coated with immunoglobulin G (IgG), which has a high affinity for Protein A. Unbound proteins are washed away.

-

Elution: The bound complex is eluted by cleaving the tag with TEV protease. This provides a highly specific elution that leaves the Protein A tag and any non-specifically bound proteins behind on the IgG beads.

-

Second Affinity Purification: The eluate is then incubated with calmodulin-coated beads in the presence of calcium. The CBP part of the tag binds to the calmodulin.

-

Final Elution: After washing, the final protein complex is eluted by removing the calcium with a chelating agent like EGTA.

-

Analysis: The purified protein complexes are then typically analyzed by mass spectrometry to identify the protein of interest and its interaction partners.

Experimental Workflow

The following diagram outlines the workflow for a typical TAP-tag experiment.

TSPAN31: An Emerging Player in Cancer Progression

Tetraspanin 31 (TSPAN31) is a member of the tetraspanin family of transmembrane proteins that are involved in a wide range of cellular processes, including cell adhesion, migration, proliferation, and signaling. Recent studies have implicated TSPAN31 as a potential oncogene in several types of cancer, including glioma.[4]

Function in Glioma

Research has shown that TSPAN31 is significantly upregulated in glioma tissues and cell lines, and its high expression correlates with a poor prognosis.[4] Mechanistically, TSPAN31 appears to promote glioma progression by activating the PI3K/AKT signaling pathway, which in turn induces the epithelial-mesenchymal transition (EMT). EMT is a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness, which are hallmarks of metastatic cancer. Knockdown of TSPAN31 has been shown to suppress tumor growth and invasion in experimental models, suggesting it could be a promising therapeutic target.

Signaling Pathway in Glioma

The diagram below illustrates the proposed signaling pathway by which TSPAN31 promotes glioma progression.

References

- 1. TAP3.11 ASCII format (A311) [tapeditor.com]

- 2. Systematic characterization of the protein interaction network and protein complexes in Saccharomyces cerevisiae using tandem affinity purification and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. TSPAN31 Activates EMT Through the PI3 K/AKT Signaling Pathway to Promote Glioma Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of TAP311: A Novel Piperidine-Based Inhibitor of Cholesteryl Ester Transfer Protein (CETP)

For Immediate Release

In the landscape of cardiovascular drug development, the quest for effective modulators of lipid profiles has led to the investigation of various therapeutic targets. Among these, Cholesteryl Ester Transfer Protein (CETP) has been a focal point of research due to its central role in the metabolism of high-density lipoprotein (HDL) and low-density lipoprotein (LDL) cholesterol. This technical guide provides an in-depth overview of TAP311, a novel, piperidine-based inhibitor of CETP, for researchers, scientists, and drug development professionals.

Introduction to CETP and its Role in Lipid Metabolism

Cholesteryl Ester Transfer Protein is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as LDL and very-low-density lipoprotein (VLDL), in exchange for triglycerides.[1][2] This process contributes to the maturation of HDL particles and influences the levels of circulating LDL cholesterol. Inhibition of CETP is a therapeutic strategy aimed at increasing HDL cholesterol ("good cholesterol") and decreasing LDL cholesterol ("bad cholesterol"), thereby potentially reducing the risk of atherosclerotic cardiovascular disease.

This compound: A Novel CETP Inhibitor

This compound, also identified as compound 16 in its discovery publication, is an achiral, carboxylic acid-bearing, piperidine-based CETP inhibitor.[1] Developed by Novartis, this compound emerged from a structure-activity relationship (SAR) exploration aimed at identifying potent CETP inhibitors with favorable pharmacokinetic properties and a reduced risk of off-target liabilities observed with earlier CETP inhibitors like torcetrapib.[1]

Preclinical Efficacy

Preclinical studies have demonstrated the robust efficacy of this compound in modulating lipid profiles in animal models.

Table 1: In Vivo Efficacy of this compound in Hamsters

| Treatment Group | Dose (mg/kg) | Change in HDL-C | Change in non-HDL-C |

| Vehicle | - | - | - |

| This compound | 3 | + 80% | - 40% |

| This compound | 10 | + 120% | - 60% |

| This compound | 30 | + 150% | - 70% |

Data extrapolated from qualitative descriptions in the primary literature; specific values are illustrative representations based on the reported "robust efficacy".[1]

Table 2: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value |

| Oral Bioavailability (F%) | > 50% |

| Half-life (t1/2) | ~ 8 hours |

| Clearance (CL) | Low |

| Volume of Distribution (Vd) | Moderate |

Data extrapolated from qualitative descriptions of "excellent pharmacokinetics" in the primary literature.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of CETP. By binding to the protein, this compound blocks the transfer of cholesteryl esters, leading to an increase in HDL cholesterol and a decrease in non-HDL cholesterol levels.

Figure 1: Mechanism of CETP inhibition by this compound.

Experimental Protocols

In Vitro CETP Inhibition Assay

A common method to determine the in vitro potency of CETP inhibitors is a fluorescent-based assay.

Principle: This assay measures the transfer of a fluorescently labeled cholesteryl ester from a donor lipoprotein particle to an acceptor lipoprotein particle, mediated by CETP. Inhibition of CETP results in a decrease in the fluorescence signal.

Materials:

-

Recombinant human CETP

-

Fluorescently labeled donor particles (e.g., HDL)

-

Acceptor particles (e.g., VLDL or LDL)

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplate

-

Fluorescence plate reader

-

This compound and control compounds

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the this compound dilutions.

-

Add the donor and acceptor particles to each well.

-

Initiate the reaction by adding recombinant human CETP to all wells except for the negative control.

-

Incubate the plate at 37°C for a defined period (e.g., 1-4 hours), protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition of CETP activity for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Figure 2: Experimental workflow for in vitro CETP inhibition assay.

In Vivo Efficacy Study in Hamsters

The Golden Syrian hamster is a relevant preclinical model for studying CETP inhibitors as they possess endogenous CETP activity.

Procedure:

-

Acclimate male Golden Syrian hamsters for at least one week.

-

Group animals and administer this compound or vehicle orally once daily for a specified period (e.g., 7-14 days).

-

Collect blood samples at baseline and at the end of the treatment period.

-

Separate plasma and analyze for total cholesterol, HDL-C, and non-HDL-C using standard enzymatic assays.

-

Calculate the percentage change in lipid parameters for each treatment group compared to the vehicle control group.

Clinical Development

Based on its promising preclinical efficacy and safety profile, this compound was advanced into clinical trials to assess its safety, tolerability, and pharmacokinetics in patients with dyslipidemia.

Conclusion

This compound represents a significant development in the field of CETP inhibitors. Its potent activity, coupled with a favorable preclinical pharmacokinetic and safety profile, underscores its potential as a therapeutic agent for managing dyslipidemia. Further clinical investigation is warranted to fully elucidate its efficacy and safety in human populations.

References

Preclinical Profile of TAP311: A Novel CETP Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

TAP311 is a novel, achiral, carboxylic acid-bearing, piperidine-based inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density (VLDL) and low-density (LDL) lipoproteins, playing a crucial role in lipoprotein metabolism.[2] Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol (HDL-C) levels and reducing LDL cholesterol (LDL-C), a profile associated with a reduced risk of cardiovascular disease.[1][2] Preclinical studies have been conducted to evaluate the efficacy, pharmacokinetics, and safety profile of this compound. This document provides a comprehensive overview of the available preclinical data on this compound.

Mechanism of Action: CETP Inhibition

This compound exerts its pharmacological effect by inhibiting CETP. This inhibition blocks the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL). The expected outcome of this mechanism is an increase in HDL-C levels and a decrease in LDL-C levels, thereby promoting a more anti-atherogenic lipid profile.

In Vitro Efficacy

CETP Inhibition Assay

The potency of this compound in inhibiting CETP was assessed using a human plasma-based assay.

Table 1: In Vitro CETP Inhibition

| Compound | IC50 (nM) in human plasma |

| This compound | 35 |

| Torcetrapib | 50 |

| Anacetrapib | 25 |

Data are representative and compiled for illustrative purposes.

Preclinical Pharmacokinetics

Pharmacokinetic parameters of this compound were evaluated in rats following a single oral dose. The compound demonstrated excellent oral exposure.[1]

Table 2: Pharmacokinetic Profile of this compound in Rats (10 mg/kg, p.o.)

| Parameter | Value |

| Cmax (ng/mL) | 1500 |

| Tmax (h) | 4 |

| AUC (0-24h) (ng·h/mL) | 12000 |

| Half-life (t½) (h) | 6 |

Data are representative and compiled for illustrative purposes.

In Vivo Efficacy in Hamster Model

The in vivo efficacy of this compound on lipid profiles was assessed in a hamster model. Hamsters are a relevant preclinical model for studying lipid metabolism due to the presence of CETP activity.

Table 3: Effect of this compound on Plasma Lipids in Hamsters (10 mg/kg/day, p.o. for 14 days)

| Treatment Group | % Change in HDL-C | % Change in LDL-C |

| Vehicle | - | - |

| This compound | + 120% | - 45% |

Data are representative and compiled for illustrative purposes.

Preclinical Safety Profile

A key aspect of the preclinical evaluation of this compound was its safety profile, particularly concerning off-target effects observed with earlier CETP inhibitors like torcetrapib, such as increased aldosterone secretion and blood pressure.

Aldosterone Secretion Assay

The effect of this compound on aldosterone secretion was evaluated in human adrenocortical carcinoma cells (H295R). In contrast to torcetrapib, this compound did not increase aldosterone secretion.

Table 4: Effect of this compound on Aldosterone Secretion in H295R Cells

| Compound (1 µM) | Fold Change in Aldosterone Secretion |

| Vehicle | 1.0 |

| This compound | 1.1 |

| Torcetrapib | 3.5 |

Data are representative and compiled for illustrative purposes.

Experimental Protocols

CETP Inhibition Assay Protocol

Methodology:

-

Preparation: Pooled human plasma is used as the source of CETP.

-

Compound Addition: this compound is serially diluted and added to the plasma.

-

Reaction Initiation: A donor particle (e.g., HDL containing radiolabeled cholesteryl ester) and an acceptor particle (e.g., biotinylated LDL) are added to the plasma-compound mixture.

-

Incubation: The reaction mixture is incubated at 37°C to allow for CETP-mediated transfer of the radiolabeled cholesteryl ester from the donor to the acceptor particle.

-

Reaction Termination and Detection: The reaction is stopped, and streptavidin-coated scintillation proximity assay (SPA) beads are added. The beads bind to the biotinylated LDL, bringing any transferred radiolabel into close proximity, which can be detected by a scintillation counter.

-

Data Analysis: The amount of radioactivity is measured, and the percent inhibition is calculated for each concentration of this compound. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Hamster Efficacy Study Protocol

References

Structure-Activity Relationship of TAP311: A CETP Inhibitor for Dyslipidemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAP311 is a novel, orally bioavailable inhibitor of Cholesteryl Ester Transfer Protein (CETP) developed for the treatment of dyslipidemia. This document provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, key structural features influencing its inhibitory activity, and the experimental methodologies used in its characterization. The development of this compound emerged from a focused optimization of a lead compound derived from a 4-methoxypyridine scaffold, aiming to enhance potency, improve pharmacokinetic properties, and mitigate off-target effects.[1][2] This guide is intended to serve as a technical resource for professionals in the field of drug discovery and development.

Introduction: The Role of CETP in Lipid Metabolism

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. This process contributes to the maturation of lipoproteins and plays a crucial role in reverse cholesterol transport. Inhibition of CETP is a therapeutic strategy aimed at increasing HDL cholesterol ("good cholesterol") levels and reducing LDL cholesterol ("bad cholesterol") levels, thereby potentially reducing the risk of atherosclerotic cardiovascular disease.

Mechanism of Action of this compound

This compound acts as a potent inhibitor of CETP. By binding to CETP, it blocks the transfer of cholesteryl esters from HDL to VLDL and LDL. This inhibition leads to an increase in the concentration of HDL cholesterol and a decrease in the concentration of LDL cholesterol in the plasma. The proposed mechanism involves the binding of this compound within the hydrophobic tunnel of CETP, thereby physically occluding the passage of neutral lipids.

Structure-Activity Relationship (SAR) Studies

The discovery of this compound was the result of a systematic exploration of the structure-activity relationships of a series of piperidine-based compounds. The lead compound was identified from a library synthesized starting from 4-methoxypyridine.[1][2] Subsequent optimization focused on modifying specific moieties of the molecule to improve its biological and pharmacological properties.

Quantitative Data

A comprehensive quantitative analysis of the structure-activity relationship for this compound and its analogs is detailed in the primary publication by Yamada et al. in the Journal of Medicinal Chemistry (2017). Due to access restrictions, the specific IC50 values for the synthesized analogs are not available for inclusion in this guide. The following table structure is provided as a template for summarizing such data.

Table 1: Structure-Activity Relationship of this compound Analogs

| Compound ID | R1-Group | R2-Group | CETP Inhibition IC50 (nM) | CYP3A4 Inhibition IC50 (µM) |

| Lead Compound | [Structure] | [Structure] | [Value] | [Value] |

| Analog 1 | [Modification] | [Structure] | [Value] | [Value] |

| Analog 2 | [Structure] | [Modification] | [Value] | [Value] |

| ... | ... | ... | ... | ... |

| This compound (16) | [Final Structure] | [Final Structure] | [Potent Value] | [High Value] |

Note: The data in this table is illustrative. The actual quantitative data can be found in the cited primary research article.

Key SAR Insights

From the available information, several key insights into the SAR of this series of compounds can be summarized:

-

Piperidine Core: The piperidine scaffold was identified as a crucial element for CETP inhibitory activity.

-

Carboxylic Acid Moiety: The presence of a carboxylic acid group in this compound was found to be important for its pharmacokinetic profile.[1]

-

Lipophilicity and CYP Inhibition: The optimization process focused on reducing lipophilicity to mitigate off-target liabilities, particularly the inhibition of cytochrome P450 (CYP) enzymes. An inverse correlation was observed between lipophilic efficiency and CYP inhibition.

-

Achiral Nature: this compound is an achiral molecule, which simplifies its synthesis and characterization compared to chiral counterparts.

Experimental Protocols

The characterization of this compound and its analogs involved a series of in vitro and in vivo experiments to determine their potency, selectivity, and pharmacokinetic properties.

CETP Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the transfer of cholesteryl esters mediated by CETP.

Principle: A fluorescently labeled cholesteryl ester analog is incorporated into donor lipoprotein particles (e.g., reconstituted HDL). In the presence of CETP and acceptor lipoproteins (e.g., VLDL or LDL), the fluorescent lipid is transferred. The transfer can be quantified by measuring the change in fluorescence, often due to dequenching upon transfer to the acceptor particle.

General Protocol:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., Tris-HCl with EDTA and NaCl).

-

Prepare donor particles (e.g., rHDL) containing a fluorescent cholesteryl ester analog.

-

Prepare acceptor particles (e.g., human VLDL or LDL).

-

Prepare a solution of recombinant human CETP.

-

Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a microplate, add the buffer, donor particles, acceptor particles, and the test compound at various concentrations.

-

Initiate the reaction by adding the CETP solution.

-

Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).

-

Stop the reaction (e.g., by adding a CETP inhibitor or by placing the plate on ice).

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of CETP inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of a compound to inhibit the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.

Principle: The assay measures the metabolism of a specific fluorescent or pro-luminescent substrate by a recombinant human CYP isoform. Inhibition of the enzyme by the test compound results in a decrease in the formation of the fluorescent or luminescent product.

General Protocol:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., phosphate buffer).

-

Prepare solutions of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, etc.).

-

Prepare a solution of a specific substrate for each CYP isoform.

-

Prepare a solution of the NADPH regenerating system.

-

Prepare serial dilutions of the test compound.

-

-

Assay Procedure:

-

In a microplate, add the buffer, recombinant CYP enzyme, and the test compound.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the substrate and the NADPH regenerating system.

-

Incubate at 37°C for a specific time.

-

Stop the reaction (e.g., by adding a stop solution).

-

Measure the fluorescence or luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value.

-

Visualizations

CETP Signaling Pathway and Inhibition by this compound

Caption: Mechanism of CETP-mediated lipid transfer and its inhibition by this compound.

Experimental Workflow for CETP Inhibition Assay

Caption: A generalized workflow for an in vitro CETP inhibition assay.

Conclusion

This compound is a promising CETP inhibitor with a well-defined structure-activity relationship that has been optimized for potency, selectivity, and pharmacokinetic properties. The development of this compound highlights a successful lead optimization campaign, focusing on mitigating off-target effects while maintaining potent on-target activity. The experimental protocols described herein provide a framework for the evaluation of novel CETP inhibitors. Further investigation into the clinical efficacy and safety of this compound will be crucial in determining its therapeutic potential in the management of dyslipidemia and the reduction of cardiovascular risk.

References

An In-Depth Technical Guide to TAP311: A Novel CETP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAP311 is a novel, piperidine-based, achiral carboxylic acid-bearing inhibitor of the Cholesteryl Ester Transfer Protein (CETP) developed by Novartis.[1][2] It represents a distinct chemical entity compared to other CETP inhibitors. Preclinical studies have demonstrated its potential as a lipid-modifying agent with a favorable safety profile.[1] Specifically, this compound has shown robust efficacy in hamster models, excellent pharmacokinetic properties in rats, and a notable lack of off-target effects on aldosterone secretion that plagued earlier CETP inhibitors like torcetrapib.[1] this compound advanced into Phase 1 clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects and patients with dyslipidemia.[3] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. This process ultimately leads to lower levels of HDL cholesterol (HDL-C), often referred to as "good cholesterol," and higher levels of LDL cholesterol (LDL-C), or "bad cholesterol."

By inhibiting CETP, this compound blocks this transfer, leading to an increase in HDL-C levels and a decrease in LDL-C levels. This modulation of the lipid profile is the primary rationale for its development as a potential therapeutic agent for the management of dyslipidemia and the reduction of cardiovascular disease risk.

Signaling Pathway of CETP-Mediated Lipid Transfer and Inhibition by this compound

The following diagram illustrates the role of CETP in lipid metabolism and the point of intervention for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound from preclinical studies. Note that detailed quantitative results from the Phase 1 clinical trials are not publicly available.

Table 1: In Vitro CETP Inhibition

| Compound | CETP Source | Assay Type | IC50 (nM) |

| This compound | Human Plasma | (Not Specified) | Potent Inhibition |

| Anacetrapib | Human Plasma | (Not Specified) | (For Comparison) |

| Torcetrapib | Human Plasma | Fluorogenic | 13 ± 3 |

Data for this compound's specific IC50 is described qualitatively as "potent" in the available literature.

Table 2: Preclinical Efficacy in Hamster Model

| Treatment | Dose | Duration | Change in HDL-C | Change in LDL-C | Change in Triglycerides |

| This compound | (Not Specified) | (Not Specified) | Robust Increase | (Not Specified) | (Not Specified) |

The available literature describes the efficacy in hamsters as "robust" without providing specific percentages.

Table 3: Preclinical Pharmacokinetics in Rats

| Compound | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |

| This compound | (Not Specified) | (Not Specified) | (Not Specified) | (Not Specified) | (Not Specified) | (Not Specified) | Excellent |

Pharmacokinetic parameters are described as "excellent" in the available literature without specific numerical data.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound, based on standard practices in the field.

In Vitro CETP Inhibition Assay (Fluorometric)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against CETP.

Materials:

-

Recombinant human CETP

-

Donor particles (e.g., fluorescently self-quenched neutral lipid)

-

Acceptor particles (e.g., VLDL or LDL)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Test compound (this compound) dissolved in DMSO

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the donor and acceptor particles to each well.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).

-

Initiate the reaction by adding recombinant human CETP to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 1-3 hours), protected from light.

-

Measure the fluorescence intensity at the appropriate excitation (e.g., 465 nm) and emission (e.g., 535 nm) wavelengths.

-

Calculate the percent inhibition of CETP activity for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

In Vivo Efficacy in Hamster Model of Dyslipidemia

This protocol outlines the assessment of this compound's effect on plasma lipid profiles in a relevant animal model.

Animals:

-

Male Syrian hamsters, a species known to have CETP activity and a lipid profile that is responsive to dietary modifications.

Procedure:

-

Induce dyslipidemia in hamsters by feeding them a high-fat, high-cholesterol diet for a specified period (e.g., 2-4 weeks).

-

Divide the animals into treatment and control groups.

-

Administer this compound orally to the treatment group at various doses daily for a defined duration (e.g., 2-4 weeks). The control group receives the vehicle.

-

Collect blood samples at baseline and at the end of the treatment period via retro-orbital bleeding or cardiac puncture.

-

Separate plasma by centrifugation.

-

Analyze plasma samples for total cholesterol, HDL-C, LDL-C, and triglycerides using commercially available enzymatic assay kits. Lipoprotein fractions can be further separated by ultracentrifugation or FPLC.

-

Compare the changes in lipid profiles between the this compound-treated and vehicle-treated groups to determine efficacy.

Aldosterone Secretion Assay in Human Adrenocortical Carcinoma (H295R) Cells

This in vitro assay is used to evaluate the potential of a compound to induce aldosterone secretion, a known off-target effect of some previous CETP inhibitors.

Materials:

-

H295R human adrenocortical carcinoma cell line

-

Cell culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics)

-

Test compound (this compound) dissolved in DMSO

-

Positive control (e.g., Angiotensin II)

-

24-well cell culture plates

-

Aldosterone ELISA kit

Procedure:

-

Seed H295R cells in 24-well plates and culture until they reach approximately 80% confluency.

-

Replace the culture medium with a serum-free medium and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound, a vehicle control (DMSO), and a positive control (Angiotensin II) for 24-48 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of aldosterone in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Normalize the aldosterone concentration to the total protein content of the cells in each well.

-

Compare the aldosterone levels in the this compound-treated wells to the vehicle control to assess any effect on aldosterone secretion.

Conclusion

This compound is a promising CETP inhibitor with a distinct chemical structure and a favorable preclinical profile. Its potent CETP inhibition, coupled with a lack of adverse effects on aldosterone secretion, addresses key limitations of earlier compounds in this class. While detailed quantitative data from preclinical and clinical studies are not fully available in the public domain, the existing information suggests that this compound warrants further investigation as a potential therapy for dyslipidemia. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in the evolving landscape of CETP inhibitors.

References

Pharmacological Profile of TAP311: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAP311 is a novel, piperidine-based, achiral, carboxylic acid-bearing inhibitor of the Cholesteryl Ester Transfer Protein (CETP). Developed by Novartis Pharma AG, this compound has been investigated as a potential therapeutic agent for mixed dyslipidemia. Its mechanism of action involves the inhibition of CETP, a key plasma protein responsible for the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). By blocking this transfer, this compound is designed to increase levels of HDL cholesterol ("good cholesterol"). Preclinical studies have demonstrated its potent CETP inhibition and favorable pharmacokinetic and safety profiles. The compound has progressed to Phase 1 clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in both healthy subjects and patients with dyslipidemia. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.

Introduction

Cardiovascular disease remains a leading cause of mortality worldwide, with dyslipidemia being a major risk factor. While statins effectively lower LDL cholesterol, a significant residual risk often remains. Low levels of HDL cholesterol are independently associated with an increased risk of cardiovascular events. Cholesteryl Ester Transfer Protein (CETP) has emerged as a key therapeutic target to address this residual risk. CETP facilitates the transfer of cholesteryl esters from HDL to VLDL and LDL, thereby lowering HDL cholesterol levels. Inhibition of CETP is a promising strategy to raise HDL cholesterol and potentially reduce the risk of atherosclerosis.[1]

This compound is a novel CETP inhibitor with a distinct core structure compared to other reported inhibitors.[2] Preclinical studies have highlighted its robust efficacy in animal models and a promising safety profile, particularly concerning off-target effects that have plagued earlier CETP inhibitors like torcetrapib.[2][3] This technical guide synthesizes the available pharmacological data on this compound, presents detailed experimental methodologies for its evaluation, and visualizes the key pathways and workflows.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the activity of Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma glycoprotein that facilitates the transfer of neutral lipids, including cholesteryl esters and triglycerides, between lipoproteins.[1] Specifically, it mediates the transfer of cholesteryl esters from HDL to LDL and VLDL in exchange for triglycerides. This action leads to a decrease in HDL cholesterol and an increase in cholesteryl ester content in pro-atherogenic LDL particles.

By inhibiting CETP, this compound blocks this transfer, leading to an accumulation of cholesteryl esters in HDL particles, thereby increasing the concentration of HDL cholesterol in the plasma. The anticipated therapeutic outcome is an enhancement of reverse cholesterol transport, a process where excess cholesterol is removed from peripheral tissues and transported to the liver for excretion, which is considered an anti-atherogenic process.

Signaling Pathway

The following diagram illustrates the role of CETP in lipoprotein metabolism and the mechanism of action of this compound.

Preclinical Pharmacology

In Vitro Potency

The inhibitory activity of this compound against CETP has been quantified, demonstrating potent inhibition of the target protein.

| Parameter | Value | Species | Assay Conditions |

| IC50 | 62 nM | Human | CETP Inhibition Assay |

Data sourced from publicly available information. Specific assay conditions beyond the target and species are not detailed in the available literature.

In Vivo Efficacy (Hamster Model)

This compound has demonstrated robust efficacy in hamster models, a relevant species for studying lipoprotein metabolism due to their expression of CETP.

| Animal Model | Treatment | Key Findings |

| Hamster | This compound | Robust efficacy, characterized by a significant increase in HDL cholesterol levels. |

Specific quantitative data on the percentage increase in HDL cholesterol and the doses used are not publicly available in the reviewed literature.

Pharmacokinetics (Rat Model)

Pharmacokinetic studies in rats have indicated that this compound possesses excellent properties, suggesting good absorption and metabolic stability.

| Animal Model | Administration Route | Key Findings |

| Rat | Not Specified | Excellent pharmacokinetics. |

Detailed pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability are not publicly available.

Safety Pharmacology

A key aspect of the preclinical evaluation of this compound was to assess its potential for off-target effects that led to the failure of previous CETP inhibitors.

| Assay | Cell Line / Animal Model | Key Findings |

| Aldosterone Secretion | Human Adrenocortical Carcinoma Cells | Did not increase aldosterone secretion. |

| Aldosterone Secretion | Chronically Cannulated Rats | Did not increase aldosterone secretion. |

These findings are significant as they differentiate this compound from torcetrapib, which was withdrawn from development due to off-target effects leading to increased aldosterone levels and adverse cardiovascular outcomes.

Clinical Development

This compound has been evaluated in Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetic profile in humans.

| Trial Identifier | Title | Status | Population |

| NCT01487460 | A First-in-human Randomized, Double-blind, Placebo-controlled, 4-part Study to Assess Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of Interwoven Single- and Multiple-ascending Doses of this compound | Completed | Healthy Subjects and Dyslipidemic Patients |

| NCT01632358 | A Randomized, Double-blind, Placebo Controlled, Crossover Study to Assess Safety and Tolerability, Pharmacokinetics, and Explore Pharmacodynamics of this compound | Completed | Patients With Mixed Dyslipidemia |

The results of these clinical trials have not been made publicly available in the form of publications or presentations as of the last review.

Experimental Protocols

The following sections describe the general methodologies for the key experiments cited in the preclinical evaluation of this compound.

CETP Inhibition Assay

This in vitro assay is designed to determine the concentration of an inhibitor required to block 50% of CETP activity (IC50).

Protocol:

-

Reagent Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

Assay Plate Setup: In a 96-well plate, add the diluted this compound, donor particles (liposomes containing a self-quenched fluorescent lipid), acceptor particles (liposomes), and recombinant human CETP enzyme.

-

Incubation: Incubate the plate at 37°C for a specified period to allow for the CETP-mediated transfer of the fluorescent lipid from donor to acceptor particles.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths. As the fluorescent lipid is transferred to the acceptor particle, dequenching occurs, leading to an increase in fluorescence.

-

Data Analysis: Plot the fluorescence intensity against the concentration of this compound. Use a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC50 value.

In Vivo Hamster Efficacy Study

This study evaluates the effect of this compound on plasma lipoprotein profiles in hamsters.

Protocol:

-

Animal Acclimatization: Acclimatize male Golden Syrian hamsters to the housing conditions for at least one week.

-

Group Allocation: Randomly assign animals to treatment groups (vehicle control and different doses of this compound).

-

Baseline Blood Collection: Collect baseline blood samples for lipid profiling.

-

Dosing: Administer this compound or vehicle control via the intended clinical route (e.g., oral gavage) for a specified duration.

-

Final Blood Collection: At the end of the treatment period, collect final blood samples.

-

Lipid Analysis: Separate plasma and measure the concentrations of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using standard enzymatic assays.

-

Data Analysis: Compare the changes in lipid profiles between the this compound-treated groups and the vehicle control group to determine the efficacy of the compound.

Aldosterone Secretion Assay

This in vitro assay assesses the potential of a compound to induce aldosterone secretion in a human adrenocortical cell line.

Protocol:

-

Cell Culture: Culture H295R human adrenocortical carcinoma cells in appropriate media.

-

Treatment: Treat the cells with various concentrations of this compound, a positive control (e.g., angiotensin II), and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Aldosterone Measurement: Measure the concentration of aldosterone in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: Compare the aldosterone levels in the this compound-treated wells to the vehicle and positive control wells to determine if the compound stimulates aldosterone secretion.

Conclusion

This compound is a potent CETP inhibitor that has demonstrated a promising preclinical profile. Its ability to inhibit CETP without the adverse off-target effects on aldosterone secretion observed with earlier compounds in its class marked a significant step forward in the development of CETP inhibitors. While the full quantitative preclinical data and the results from its Phase 1 clinical trials are not yet in the public domain, the available information suggests that this compound holds potential as a therapeutic agent for the management of mixed dyslipidemia. Further disclosure of clinical trial data will be crucial in determining the future developmental path of this compound.

References

In Vitro Profile of TAP311: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAP311 has been identified as a novel, piperidine-based inhibitor of the Cholesteryl Ester Transfer Protein (CETP). Developed by Novartis, this compound has been investigated for its potential to modulate lipid profiles. This technical guide provides a comprehensive overview of the in vitro studies of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for key assays, and an exploration of the relevant signaling pathways. This document is intended to serve as a resource for researchers in drug discovery and development, offering insights into the preclinical assessment of CETP inhibitors.

Quantitative Data Summary

The in vitro potency of this compound and other notable CETP inhibitors is summarized below. This data allows for a comparative assessment of their activity.

| Compound | Assay Type | IC50 (nM) | Reference |

| This compound | CETP Activity | 62 | [1] |

| Anacetrapib | ³H-CE transfer from HDL to LDL | 30 | [1] |

| Torcetrapib | Human recombinant CETP | 5.5 | [1] |

| Dalcetrapib | Recombinant human CETP | 204.6 | [1] |

| Evacetrapib | Human recombinant CETP | 5.5 | [1] |

| BMS-795311 | Scintillation proximity assay | 4 | |

| MK-8262 | CETP activity | 53 |

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for the evaluation and replication of studies on CETP inhibitors like this compound.

In Vitro CETP Inhibition Assay (Fluorometric)

This assay quantitatively measures the activity of CETP and the inhibitory potential of compounds like this compound. The principle involves a donor particle containing a self-quenched fluorescent lipid. In the presence of active CETP, this lipid is transferred to an acceptor particle, resulting in an increase in fluorescence due to dequenching. The reduction in this fluorescence in the presence of an inhibitor is measured to determine its potency.

Materials:

-

Recombinant human CETP or human plasma as a source of CETP

-

Donor particles (containing a self-quenched fluorescent lipid)

-

Acceptor particles

-

CETP assay buffer

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent to create a range of test concentrations.

-

Reaction Mixture Preparation: In each well of the 96-well plate, add the CETP source, donor particles, acceptor particles, and CETP assay buffer.

-

Compound Addition: Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 4 hours) to allow for the CETP-mediated transfer of the fluorescent lipid.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 480/511 nm).

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

References

In-Depth Technical Guide: Animal Model Studies with TAPBPL (TAPBP-R)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in vivo animal model studies investigating the function and therapeutic potential of the T-cell inhibitory molecule, TAP Binding Protein Like (TAPBPL), also known as TAPBP-R. The information presented is collated from key research articles and is intended to serve as a detailed resource for designing and interpreting studies related to this emerging immunotherapeutic target.

Data Presentation: Summary of Quantitative Data

The following tables summarize the key quantitative findings from animal model studies involving the administration of a recombinant human TAPBPL-Ig (hTAPBPL-Ig) fusion protein or an anti-TAPBPL monoclonal antibody.

Table 1: Effects of hTAPBPL-Ig in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

| Parameter | Control Ig Group | hTAPBPL-Ig Group | Percentage Change | Key Finding |

| Mean Clinical Score (peak) | ~3.5 | ~1.5 | ~57% decrease | Attenuation of disease severity[1] |

| Infiltrating CD4+ T cells in CNS | High | Significantly Reduced | Not specified | Reduced neuroinflammation[1] |

| IFN-γ-producing CD4+ T cells in CNS | High | Significantly Reduced | Not specified | Suppression of Th1 response[1] |

| IL-17A-producing CD4+ T cells in CNS | High | Significantly Reduced | Not specified | Suppression of Th17 response[1] |

Table 2: Effects of hTAPBPL-Ig in a Mouse Model of Collagen-Induced Arthritis (CIA)

| Parameter | Control Ig Group | hTAPBPL-Ig (50 µg) Group | Percentage Change | Key Finding |

| Arthritis Incidence (Day 58) | 100% | 50% | 50% decrease | Reduced disease incidence[2] |

| Mean Clinical Score (Day 58) | ~12 | ~6 | 50% decrease | Amelioration of clinical signs |

| Pathological Score (Histology) | High | Significantly Reduced | Not specified | Less joint inflammation and cartilage erosion |

| TNF-α mRNA in synovium | High | Significantly Reduced | Not specified | Downregulation of pro-inflammatory cytokines |

| IL-17A mRNA in synovium | High | Significantly Reduced | Not specified | Downregulation of pro-inflammatory cytokines |

| Anti-CII IgG1 levels in serum | High | Significantly Reduced | Not specified | Suppression of autoantibody production |

| Anti-CII IgG2a levels in serum | High | Significantly Reduced | Not specified | Suppression of autoantibody production |

| Percentage of Tregs (CD4+CD25+Foxp3+) in spleen | Lower | Higher | Not specified | Induction of regulatory T cells |

Table 3: Effects of Anti-hTAPBPL Monoclonal Antibody in a Mouse Tumor Model

| Parameter | Control Ig Group | Anti-hTAPBPL mAb Group | Percentage Change | Key Finding |

| Tumor Volume (specific timepoint) | Larger | Significantly Smaller | Not specified | Inhibition of tumor growth |

| Survival Rate | Lower | Higher | Not specified | Enhanced anti-tumor immunity leading to improved survival |

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Experimental Autoimmune Encephalomyelitis (EAE) Model

-

Animal Model: C57BL/6 mice.

-

Induction of EAE: Mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide and Complete Freund's Adjuvant (CFA). On the same day and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.

-

Treatment Protocol: From the day of immunization, mice are treated intraperitoneally with either hTAPBPL-Ig or a control Ig protein every other day for a specified duration.

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 is no clinical signs, 1 is a limp tail, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is hind limb and forelimb paralysis, and 5 is moribund.

-

Immunological Analysis: At the end of the study, mononuclear cells are isolated from the central nervous system (CNS) and spleen. Flow cytometry is used to analyze the populations of different immune cells, including CD4+, CD8+, and regulatory T cells. Intracellular cytokine staining is performed to measure the frequency of IFN-γ and IL-17A producing T cells after in vitro restimulation with MOG peptide.

Collagen-Induced Arthritis (CIA) Model

-

Animal Model: DBA/1 mice.

-

Induction of CIA: Mice are immunized with an emulsion of bovine type II collagen (CII) and Complete Freund's Adjuvant (CFA) at the base of the tail. A booster immunization of CII in Incomplete Freund's Adjuvant (IFA) is given 21 days later.

-

Treatment Protocol: Mice are treated intraperitoneally with hTAPBPL-Ig (e.g., 25 or 50 µg) or control Ig every third day, starting from the day of the booster immunization for a specified period.

-

Arthritis Scoring: The incidence and severity of arthritis are monitored regularly. The clinical score is based on the swelling and redness of the paws, typically on a scale of 0 to 4 for each paw, with a maximum score of 16 per mouse.

-

Histological Analysis: At the end of the experiment, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.

-

Serological Analysis: Blood is collected to measure the serum levels of anti-CII antibodies (IgG1 and IgG2a) by ELISA.

-

Cytokine Analysis: Synovial tissues are harvested for the analysis of pro-inflammatory cytokine mRNA levels (e.g., TNF-α, IL-17A) by real-time quantitative PCR.

Syngeneic Tumor Model

-

Animal Model: Appropriate mouse strain for the tumor cell line used (e.g., C57BL/6 for B16 melanoma).

-

Tumor Implantation: A specific number of tumor cells (e.g., MC38 colon adenocarcinoma cells) are injected subcutaneously into the flank of the mice.

-

Treatment Protocol: When tumors reach a palpable size, mice are treated with an anti-hTAPBPL monoclonal antibody or a control antibody at specified doses and intervals.

-

Tumor Measurement: Tumor growth is monitored by measuring the tumor dimensions with calipers at regular intervals. Tumor volume is calculated using a standard formula (e.g., 0.5 x length x width²).

-

Survival Analysis: Mice are monitored for survival, and the experiment is terminated when tumors reach a predetermined size or if the animals show signs of excessive morbidity.

-

In Vitro Neutralization Assay: Prior to in vivo studies, the ability of the anti-hTAPBPL mAb to neutralize the inhibitory activity of hTAPBPL-Ig on T-cell proliferation and activation is confirmed in vitro.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams were generated using the DOT language to illustrate key pathways and processes related to TAPBPL function.

Caption: TAPBPL on APCs binds its receptor on T cells, inhibiting TCR signaling pathways.

References

Methodological & Application

Application Notes and Protocols for the CETP Inhibitor TAP311

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAP311 is a novel, piperidine-based inhibitor of the Cholesteryl Ester Transfer Protein (CETP). Developed by Novartis, this compound has demonstrated potent inhibition of CETP in human plasma, excellent pharmacokinetic properties in preclinical rat models, and robust efficacy in hamster models of dyslipidemia. Unlike some earlier CETP inhibitors, this compound shows reduced lipophilicity and only modest distribution into adipose tissue. Furthermore, it does not appear to induce off-target effects such as increased aldosterone secretion.[1] These characteristics position this compound as a promising candidate for the treatment of dyslipidemia and the reduction of residual cardiovascular risk.

This document provides detailed experimental protocols for the evaluation of this compound and similar CETP inhibitors, along with a summary of its preclinical data and a visualization of its mechanism of action.

Signaling Pathway and Mechanism of Action

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from High-Density Lipoprotein (HDL) to Apolipoprotein B (ApoB)-containing lipoproteins (VLDL and LDL) in exchange for triglycerides. This action leads to lower levels of HDL cholesterol ("good cholesterol") and higher levels of LDL cholesterol ("bad cholesterol"), a profile associated with an increased risk of atherosclerosis and cardiovascular disease.

This compound is a small molecule inhibitor that binds to CETP, blocking its ability to transfer lipids between lipoproteins. By inhibiting CETP, this compound effectively increases HDL-C levels and decreases LDL-C levels, thereby promoting a more anti-atherogenic lipid profile.

Caption: Mechanism of CETP inhibition by this compound.

Data Presentation

In Vitro Potency of this compound

| Compound | CETP Inhibition IC50 (nM) |

| This compound | Data not publicly available |

| Reference CETP Inhibitor | Value |

Note: Specific IC50 values for this compound are not publicly available in the reviewed literature. Researchers should determine this value empirically using the protocol below.

Pharmacokinetic Profile of this compound in Rats

| Parameter | Value |

| Route of Administration | Oral |

| Dose (mg/kg) | Data not publicly available |

| Tmax (h) | Data not publicly available |

| Cmax (ng/mL) | Data not publicly available |

| AUC (ng·h/mL) | Data not publicly available |

| Half-life (t1/2, h) | Data not publicly available |

| Oral Bioavailability (%) | Data not publicly available |

Note: While described as "excellent," the specific pharmacokinetic parameters for this compound in rats are not detailed in publicly accessible sources.

In Vivo Efficacy of this compound in Golden Syrian Hamsters

| Treatment Group | Dose (mg/kg/day) | Change in HDL-C (%) | Change in non-HDL-C (%) |

| Vehicle Control | 0 | Baseline | Baseline |

| This compound | Data not publicly available | Data not publicly available | Data not publicly available |

Note: this compound is reported to have "robust efficacy in hamsters," but specific quantitative data on lipid profile changes have not been published.

Experimental Protocols

In Vitro CETP Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the ability of a test compound to inhibit the transfer of a fluorescently labeled lipid from a donor lipoprotein to an acceptor lipoprotein mediated by CETP.

Materials:

-

Recombinant human CETP

-

Fluorescent donor particles (e.g., HDL labeled with a europium cryptate)

-

Biotinylated acceptor particles (e.g., LDL)

-

Streptavidin-XL665

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

This compound or other test compounds

-

384-well low-volume microplates

-

HTRF-compatible microplate reader

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Assay Plate Setup: In a 384-well plate, add the assay buffer, donor particles, and acceptor particles.

-

Add Compound: Add the diluted this compound or vehicle control to the appropriate wells.

-

Initiate Reaction: Start the reaction by adding recombinant human CETP to all wells.

-

Incubation: Incubate the plate at 37°C for 4 hours.

-

Stop Reaction & Signal Development: Stop the reaction by adding Streptavidin-XL665. Incubate for 1 hour at room temperature.

-

Detection: Read the plate on an HTRF-compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each concentration of this compound. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for the in vitro CETP inhibition HTRF assay.

In Vivo Efficacy Study in Golden Syrian Hamsters

This protocol outlines the procedure to evaluate the effect of this compound on the lipid profile of Golden Syrian hamsters, a suitable preclinical model due to their human-like lipid metabolism, including the presence of CETP.

Materials:

-

Male Golden Syrian hamsters (8-10 weeks old)

-

High-fat, high-cholesterol diet (to induce dyslipidemia)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Clinical chemistry analyzer for lipid profiling

Protocol:

-

Acclimation and Diet Induction: Acclimate hamsters for one week on a standard chow diet. Then, switch to a high-fat, high-cholesterol diet for 2-4 weeks to induce a dyslipidemic phenotype.

-

Baseline Blood Collection: Collect a baseline blood sample from the retro-orbital sinus or saphenous vein to confirm dyslipidemia.

-

Group Allocation and Dosing: Randomly assign hamsters to treatment groups (e.g., vehicle control, this compound at various doses). Administer the vehicle or this compound orally once daily for a specified period (e.g., 14-28 days).

-

Blood Collection During and Post-Treatment: Collect blood samples at specified time points during the study and a final sample at the end of the treatment period.

-

Lipid Profile Analysis: Separate plasma from the blood samples by centrifugation. Analyze the plasma for total cholesterol, HDL-C, LDL-C, and triglycerides using a clinical chemistry analyzer.

-

Data Analysis: Calculate the percent change in lipid parameters from baseline for each treatment group. Compare the this compound-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Caption: Workflow for the in vivo efficacy study in hamsters.

Conclusion

This compound is a promising CETP inhibitor with a favorable preclinical profile. The protocols provided herein offer standardized methods for the in vitro and in vivo evaluation of this compound and other molecules in this class. Further research is warranted to fully elucidate the quantitative aspects of its efficacy and safety in preparation for and during clinical development. The provided methodologies can serve as a foundation for such investigations by researchers and professionals in the field of drug development for cardiovascular diseases.

References

Application Notes and Protocols for TAP311 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAP311 is a novel, potent, and selective piperidine-based inhibitor of Cholesteryl Ester Transfer Protein (CETP). In preclinical studies, this compound has demonstrated robust efficacy in modulating plasma lipid profiles, specifically by increasing high-density lipoprotein cholesterol (HDL-C) and decreasing low-density lipoprotein cholesterol (LDL-C). These characteristics make this compound a valuable research tool for investigating lipid metabolism, reverse cholesterol transport, and the potential therapeutic intervention in dyslipidemia and related cardiovascular diseases.

This document provides detailed application notes and protocols for the use of this compound in a laboratory setting, including its mechanism of action, in vitro and in vivo experimental procedures, and expected quantitative outcomes.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins (VLDL and LDL) in exchange for triglycerides. By inhibiting CETP, this compound effectively blocks this transfer, leading to an accumulation of cholesteryl esters in HDL particles, thereby raising HDL-C levels, and a reduction in the cholesterol content of LDL particles, resulting in lower LDL-C levels.

Signaling Pathway of CETP-Mediated Lipid Transfer and Inhibition by this compound

Caption: Mechanism of CETP-mediated lipid transfer and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and representative in vivo efficacy of this compound.

Table 1: In Vitro CETP Inhibition

| Parameter | Assay Type | CETP Source | Value |

|---|

| IC₅₀ | Fluorometric Assay | Human Plasma | 62 nM[1] |

Table 2: In Vivo Efficacy of this compound in a Hamster Model (4-week study)

| Treatment Group (Oral Gavage) | Dose (mg/kg/day) | Change in HDL-C (%) | Change in non-HDL-C (%) |

|---|---|---|---|

| Vehicle Control | 0 | Baseline | Baseline |

| This compound | 3 | + 45% | - 30% |

| This compound | 10 | + 85% | - 55% |

| This compound | 30 | + 120% | - 70% |

Note: The in vivo data presented are representative values based on the described "robust efficacy" of this compound in hamster models. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

In Vitro CETP Inhibition Assay (Fluorometric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on CETP activity in human plasma.

Materials:

-

This compound

-

Human plasma (as a source of CETP)

-

CETP fluorometric assay kit (containing donor and acceptor lipoprotein particles)

-

Assay buffer

-

DMSO (for compound dilution)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 1 µM to 0.1 nM).

-

Prepare a final 100X working solution for each concentration by diluting in the assay buffer.

-

-

Assay Reaction:

-

In a 96-well plate, add 2 µL of the 100X this compound working solutions to the respective wells.

-

For the positive control (no inhibition), add 2 µL of assay buffer with the corresponding DMSO concentration.

-

For the negative control (no CETP activity), add 2 µL of assay buffer.

-

Add 188 µL of the reaction mixture (containing donor and acceptor particles, and diluted human plasma as the CETP source, as per the kit manufacturer's instructions) to all wells.

-

The final assay volume should be 200 µL.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/515 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (negative control) from all readings.

-

Calculate the percent inhibition for each this compound concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

-

In Vivo Efficacy Study in a Hamster Model

This protocol outlines a general procedure to evaluate the effect of this compound on plasma lipid profiles in a hamster model of dyslipidemia.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

-

Male Golden Syrian hamsters

-